

CGI-1746: A Technical Overview of its Effects on Myeloid Cell Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk). [1][2] Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, which plays a critical role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[3][4] While the role of Btk in B cell development and function is well-established, its function in myeloid cells—such as macrophages, monocytes, and neutrophils—is an area of growing interest, particularly in the context of inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed technical guide on the effects of **CGI-1746** on myeloid cell function, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

CGI-1746 exhibits a novel binding mode that stabilizes an inactive, nonphosphorylated conformation of Btk.[5][7][8][9] This mechanism inhibits both the auto- and transphosphorylation steps required for Btk activation.[5][7][9][10] The inhibitor has shown exquisite selectivity for Btk, with approximately 1,000-fold greater selectivity over other kinases like Tec and Src family kinases.[9][10] This high selectivity allows for the precise interrogation of Btk's role in cellular processes, free from confounding off-target effects.[11]

Quantitative Data Summary



The inhibitory activity of **CGI-1746** has been quantified across various assays and cell types. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of CGI-1746

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|--|--|-----------|---------------------|---------------|--|
| Target/Process | System/Cell Type | Parameter | Value | Reference | |
| Bruton's tyrosine kinase (Btk) | Enzyme Assay | IC50 | 1.9 nM | [1][2][9][10] | |
| Bruton's tyrosine kinase (Btk) | ATP-free competition binding assay | Kd | 1.5 nM | [9][10] | |
| FcyRIII-induced TNFα production | Macrophages | IC50 | 25 nM | [10] | |
| FcyR-induced IL- 1β production | Cell Model | IC50 | 36 nM | [1][2] | |
| FcyR-induced TNFα production | Cell Model | IC50 | 47 nM | [1][2] | |
| FcyR-induced IL- 6 production | Cell Model | IC50 | 353 nM | [1][2] | |
| Anti-IgM-induced proliferation | Human B cells | IC50 | 42 nM | [9][10] | |
| Anti-IgM-induced proliferation | Murine B cells | IC50 | 134 nM | [9][10] | |
| Proliferation of CD27+IgG+ B cells | Human tonsil B cells | IC50 | 112 nM (average) | [9][10] | |

Effects on Myeloid Cell Function

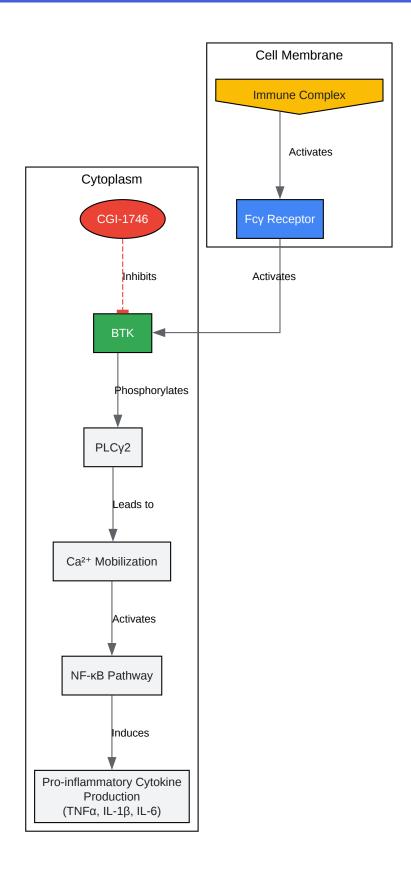
CGI-1746 modulates several key functions of myeloid cells, primarily by inhibiting Btk-dependent signaling downstream of Fc gamma receptors (FcyR).



Inhibition of Cytokine Production in Macrophages and Monocytes

In macrophages, Btk is a critical component of the signaling cascade initiated by the activation of Fcy receptors.[5][8] **CGI-1746** has been demonstrated to abolish FcyRIII-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF α), Interleukin-1 beta (IL-1 β), and Interleukin-6 (IL-6) in these cells.[5][7][8][9][10] Similarly, in human monocytes stimulated with immune complexes, **CGI-1746** potently inhibits the production of TNF α and IL-1 β , and to a lesser extent, IL-6.[9][10] This reduction in cytokine release is a direct consequence of Btk inhibition, which disrupts the downstream signaling necessary for their synthesis and secretion.[12]





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Caption: FcyR signaling pathway in myeloid cells and the inhibitory action of CGI-1746.



Regulation of Chemokine Production and Cell Recruitment

Btk signaling is also implicated in the production of chemokines that are crucial for the recruitment of inflammatory cells. **CGI-1746** has been reported to reduce the levels of CCL2 (also known as MCP-1) from macrophages.[12] By inhibiting Btk, **CGI-1746** interferes with downstream pathways, including NF-κB and Akt signaling, which are essential for chemokine secretion.[6][12] This reduction in chemokine production contributes to the compound's anti-inflammatory effects by limiting the recruitment of neutrophils and monocytes to sites of inflammation.[6][12]

Effects on Neutrophils

While much of the research has focused on macrophages and monocytes, Btk is also expressed in neutrophils and is involved in their function.[3][6] Inhibition of Btk by compounds like ibrutinib has been shown to impair neutrophil functions such as reactive oxygen species (ROS) production, chemotaxis, and phagocytosis.[13][14] Although studies specifically detailing CGI-1746's effects on all neutrophil functions are less common, recent work has shown that CGI-1746, along with other Btk inhibitors, can increase NLRP3 inflammasome-dependent IL-1β release in primary neutrophils, suggesting a complex, cell-context-dependent role for Btk in these cells.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of **CGI-1746** on myeloid cells.

Protocol 1: Macrophage Cytokine Production Assay

Objective: To quantify the inhibitory effect of **CGI-1746** on FcyR-induced cytokine production in macrophages.

- Cell Preparation:
 - Isolate primary murine bone marrow-derived macrophages (BMDMs) or use a human monocyte cell line like THP-1, differentiated into macrophages.



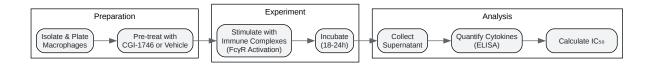
• Plate the macrophages in 96-well plates and allow them to adhere.

Stimulation:

- Pre-incubate the macrophages with varying concentrations of CGI-1746 or vehicle control (e.g., DMSO) for 1 hour.
- Coat separate plates with immune complexes (e.g., aggregated human IgG) to stimulate FcyRIII.
- Transfer the pre-treated macrophages to the immune complex-coated plates.
- Incubation and Sample Collection:
 - Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C.
 - Collect the cell culture supernatants for cytokine analysis.
- · Cytokine Quantification:
 - Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Data Analysis:

- Calculate the percentage of inhibition for each CGI-1746 concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.





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